molecular formula C21H31N4O6P B14419141 Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate CAS No. 83165-74-6

Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate

Cat. No.: B14419141
CAS No.: 83165-74-6
M. Wt: 466.5 g/mol
InChI Key: NWCHQOVHKBYSNP-UHFFFAOYSA-N
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Description

Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core, an alanyl amino group, and a phosphonate ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate typically involves multistep organic reactions. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-catalyzed synthesis, hydroamination of terminal alkynes followed by Friedländer cyclization, and ring expansion reactions. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthyridine core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial enzymes, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate is unique due to its combination of a naphthyridine core, alanyl amino group, and phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

83165-74-6

Molecular Formula

C21H31N4O6P

Molecular Weight

466.5 g/mol

IUPAC Name

N-[1-(1-diethoxyphosphorylethylamino)-1-oxopropan-2-yl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C21H31N4O6P/c1-7-25-12-17(18(26)16-11-10-13(4)22-19(16)25)21(28)23-14(5)20(27)24-15(6)32(29,30-8-2)31-9-3/h10-12,14-15H,7-9H2,1-6H3,(H,23,28)(H,24,27)

InChI Key

NWCHQOVHKBYSNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(C)C(=O)NC(C)P(=O)(OCC)OCC

Origin of Product

United States

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